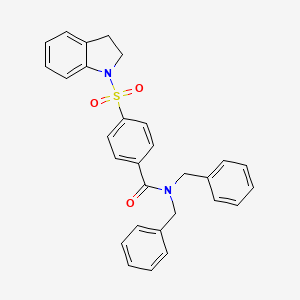

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

Description

N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a benzamide derivative featuring a dibenzylamine moiety and a 2,3-dihydroindole sulfonyl group at the para position of the benzamide core. This structural complexity confers unique physicochemical and biological properties. The compound’s sulfonyl group may enhance binding affinity to enzymatic targets, while the dibenzyl substituents could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

N,N-dibenzyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O3S/c32-29(30(21-23-9-3-1-4-10-23)22-24-11-5-2-6-12-24)26-15-17-27(18-16-26)35(33,34)31-20-19-25-13-7-8-14-28(25)31/h1-18H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNJGYQDMJTSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of aniline derivatives with various reagents to form the indole core . The sulfonylation of the indole nucleus is achieved using sulfonyl chlorides under basic conditions . The final step involves the benzylation of the nitrogen atoms using benzyl halides in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

Hydrolysis

Sulfonamides are resistant to hydrolysis under basic conditions but may undergo cleavage under acidic conditions. For example:

-

C–N bond cleavage of tertiary sulfonamides like 4a (N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide) occurs via protonation of the nitrogen, generating carbocation intermediates .

-

Optimal conditions : 5 mol% Bi(OTf)₃ in dichloroethane at 85°C yields cleavage products in 95% yield .

Substitution Reactions

The sulfonamide group may participate in nucleophilic aromatic substitution if activated. For example, 4-chloro-benzamides with electron-withdrawing groups (e.g., Cl) show reactivity in substitution reactions .

Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are common in benzamide derivatives. For instance, N-(2-aminophenyl)acetamide -assisted ortho-arylation of benzamides under palladium catalysis has been reported , though direct application to the target compound requires further study.

Acidic Cleavage

The C–N bond cleavage mechanism proposed for analogous sulfonamides involves:

-

Protonation of the sulfonamide nitrogen, destabilizing the amide bond.

-

Carbocation formation via C–N cleavage (Scheme 7 in source ).

-

Water involvement : Essential for proton transfer and intermediate stabilization .

Table 1: Catalytic C–N Bond Cleavage Yields

| Lewis Acid | Yield (%) |

|---|---|

| Bi(OTf)₃ | 95 |

| Fe(OTf)₃ | 85 |

| Sc(OTf)₃ | 78 |

| Al(OTf)₃ | 92 |

Hydrogen Bonding

Substituents on benzamides influence hydrogen bonding strength, as observed in N,N-disubstituted benzamides (e.g., DMBBA, DEMT) with thioacetamide. Thermodynamic data shows -ΔH₀ values ranging from -17.4 to -21.9 kJ/mol, depending on substituent inductive/resonance effects .

Stability and Degradation

The sulfonamide-benzamide framework is generally stable, but degradation may occur under extreme conditions:

-

Hydrolysis : Unlikely under basic conditions

Scientific Research Applications

Chemical Properties and Structure

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can be characterized by its unique structural features which include:

- Indole moiety : Imparts biological activity.

- Sulfonamide group : Known for its pharmacological properties.

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, studies involving derivatives of benzimidazole have shown promising results against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungal species. The findings indicated that certain derivatives exhibited significant antimicrobial effects (minimum inhibitory concentration (MIC) values ranging from 1.27 µM to 2.65 µM against various strains) .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These results suggest that modifications to the sulfonamide or indole structures can enhance antimicrobial efficacy.

Anticancer Potential

The anticancer activity of this compound has garnered attention due to its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In vitro studies have demonstrated that certain analogues of this compound exhibit potent anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were assessed using the Sulforhodamine B assay, revealing IC50 values that indicate effective cancer cell inhibition .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

The data shows that some derivatives are more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU), suggesting a potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in PCAF HAT Inhibition

Benzamide derivatives with substituted acyl or carboxyphenyl groups have been evaluated for their inhibitory activity against PCAF histone acetyltransferase (HAT). For example:

| Compound Name | Substituents | PCAF HAT Inhibition (%) |

|---|---|---|

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 2-hexanoylamino, 4-carboxyphenyl | 67% |

| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | 2-tetradecanoylamino, 3-carboxyphenyl | 79% |

| Anthranilic acid | Unsubstituted | 34% |

- Acyl chain length: No direct correlation between acyl chain length (C6 to C16) and inhibitory activity was observed, as seen in compounds 8–19 .

- Substituent position : 3-carboxyphenyl groups (e.g., compound 17 ) slightly enhanced activity compared to 4-carboxyphenyl analogues.

- Critical motifs: The 2-acylamino side chain is essential for activity, as unsubstituted anthranilic acid showed significantly lower inhibition .

However, its dibenzylamine substituents could reduce solubility compared to carboxyphenyl-containing analogues.

Sulfamoyl Benzamides as Glucokinase Activators

Sulfamoyl benzamide derivatives (e.g., compounds 2, 6–8, 10 ) have demonstrated antidiabetic activity by activating glucokinase (GK). Molecular docking studies () revealed:

- A conserved hydrogen bond between the benzamide carbonyl and Arg63 on GK (distance: ~3.1–3.4 Å).

- The sulfamoyl group enhances interactions with hydrophobic pockets in the GK allosteric site .

Comparison with Target Compound : The 2,3-dihydroindole sulfonyl group in the target compound may similarly engage in hydrogen bonding or π-π interactions, but its bulkier indole moiety could alter binding geometry compared to simpler sulfamoyl derivatives.

Biological Activity

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is an indole derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2S. The compound features a sulfonamide group attached to an indole moiety, which is critical for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial and fungal strains.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11k | Klebsiella pneumoniae | 3.125 mg/mL |

| 12k | Candida albicans | 3.125 mg/mL |

These results indicate that similar compounds exhibit potent antimicrobial effects, suggesting that this compound may also possess comparable activity against these pathogens .

Anticancer Activity

Research has demonstrated that indole derivatives can act as effective anticancer agents. In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HCT116 | 10 |

The above data suggest that this compound could potentially inhibit the growth of cancer cells effectively .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in various biological pathways. For example, some indole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-B | Competitive Inhibition | 0.78 |

Such enzyme inhibition indicates the potential of this compound in treating conditions related to MAO activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of indole-based compounds for their biological activities. For example, a study reported the synthesis of several derivatives with varying substitutions on the indole ring, leading to enhanced biological profiles.

In one case study, a series of N-substituted indole derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The most potent derivative showed an IC50 value significantly lower than known inhibitors, highlighting the therapeutic potential of these compounds in treating depression and other neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide, and how can its purity be characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of the indole precursor followed by coupling with dibenzylamine. Key steps include refluxing in anhydrous solvents (e.g., DMF) under inert gas (N₂) to prevent hydrolysis . Purification via column chromatography (silica gel, gradient elution) is critical. Purity assessment requires a combination of HPLC (≥95% purity threshold) and spectroscopic techniques:

- 1H/13C NMR to confirm functional groups and stereochemistry .

- Mass spectrometry (ESI-MS) for molecular weight verification .

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Q. What experimental design strategies optimize synthesis yield for this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to identify critical variables (e.g., reaction temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can test interactions between temperature (60–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1 to 1:1.5). Response surface methodology (RSM) further refines optimal conditions . Statistical software (e.g., Minitab) aids in analyzing variance (ANOVA) and predicting maximum yield regions.

Q. How should solubility characteristics be assessed for in vitro assays?

- Methodological Answer : Determine solubility in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC. For low solubility (<0.6 µg/mL), employ co-solvents (e.g., cyclodextrins) or nanoformulation techniques. Solubility parameters (Hansen solubility parameters) can be calculated computationally to guide solvent selection .

Advanced Research Questions

Q. How can DFT and molecular docking elucidate the electronic properties and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Use Gaussian 16 or ORCA software .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) and compare binding affinities (ΔG) to known inhibitors .

- NBO Analysis : Evaluate hyperconjugative interactions and charge transfer using Natural Bond Orbital (NBO) 6.0 .

Q. What role does the sulfonyl group play in modulating reactivity and target selectivity?

- Methodological Answer : The sulfonyl group enhances electrophilicity at the indole nitrogen, facilitating nucleophilic attacks in reactions. Its electron-withdrawing nature stabilizes transition states in SN2 mechanisms. In biological systems, the sulfonyl moiety improves binding to polar pockets in enzymes (e.g., sulfonamide-based inhibitors targeting carbonic anhydrase). Comparative studies with non-sulfonylated analogs using SPR (surface plasmon resonance) reveal binding affinity differences .

Q. How can AI-driven process simulation enhance reaction optimization and scale-up?

- Methodological Answer : Integrate COMSOL Multiphysics with AI algorithms (e.g., neural networks) to model heat/mass transfer in reactors. Train models on historical data (temperature, pressure, yield) to predict optimal scale-up parameters. For example, reinforcement learning can autonomously adjust flow rates in continuous reactors to maximize yield while minimizing byproducts .

Q. How to resolve discrepancies between X-ray crystallography and spectroscopic data for structural validation?

- Methodological Answer : X-ray data may reveal crystal packing effects that distort bond angles vs. solution-state NMR observations. Use solid-state NMR to bridge the gap. For dynamic discrepancies (e.g., rotameric states in solution), perform variable-temperature NMR or DFT-based conformational analysis. Crystallographic R-factors (e.g., R₁ < 0.05) and NMR coupling constants (e.g., 3JHH) should be cross-validated .

Q. What advanced separation techniques improve purification of this hydrophobic benzamide derivative?

- Methodological Answer : Employ hydrophilic interaction chromatography (HILIC) or reverse-phase HPLC with C18 columns (acetonitrile/water gradient). For complex mixtures, use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water solvent system. Membrane-based separations (nanofiltration) can isolate macromolecular byproducts .

Data Contradiction Analysis

Q. Conflicting bioactivity results between in vitro and computational models: How to address?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., protein concentration, buffer ionic strength) vs. idealized docking environments. Validate computational models with mutagenesis studies (e.g., alanine scanning) to confirm key residues. Use SPR or ITC to measure binding kinetics under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.